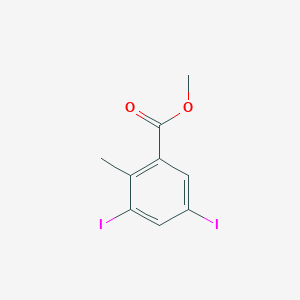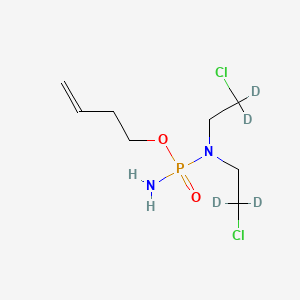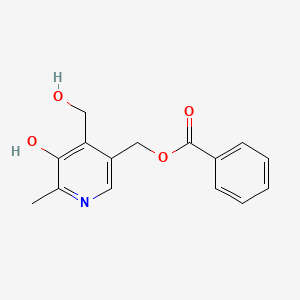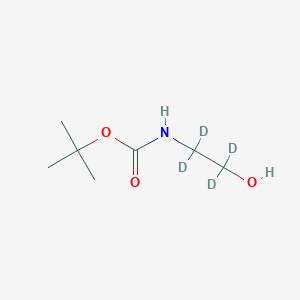
tert-Butyl (2-Hydroxyethyl-d4)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-Hydroxyethyl-d4)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a tert-butyl group, a deuterated hydroxyethyl group, and a carbamate functional group. The deuterium labeling (d4) indicates the presence of four deuterium atoms, which can be useful in various research applications, including isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-Hydroxyethyl-d4)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethyl-d4 amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing and temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Purification steps such as distillation or recrystallization to obtain the final product
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-Hydroxyethyl-d4)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding carbonyl compound.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as strong acids (e.g., trifluoroacetic acid) or bases (e.g., sodium hydride).
Major Products:
- Oxidation of the hydroxyethyl group forms the corresponding aldehyde or ketone.
- Reduction of the carbamate group forms the corresponding amine.
- Substitution reactions yield various tert-butyl substituted derivatives.
Scientific Research Applications
tert-Butyl (2-Hydroxyethyl-d4)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis. The deuterium labeling is useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms involving deuterium-labeled compounds.
Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-Hydroxyethyl-d4)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking the compound in various studies. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
tert-Butyl (2-Hydroxyethyl-d4)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the hydroxyethyl and deuterium labeling, used as a protecting group for amines.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group and a hydroxyethyl group but without deuterium labeling.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl group instead of the hydroxyethyl group.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for isotopic labeling studies and NMR spectroscopy. The combination of the tert-butyl protecting group and the hydroxyethyl group provides versatility in synthetic applications.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
tert-butyl N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2 |
InChI Key |
GPTXCAZYUMDUMN-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


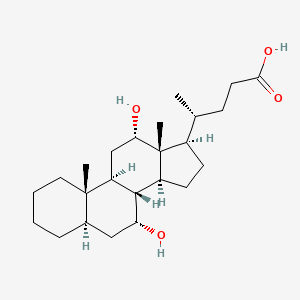
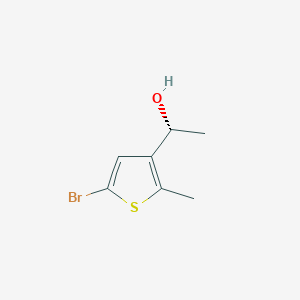
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)
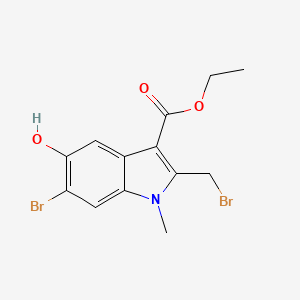
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
